2-Methylazetidin-3-ol hydrochloride

Medicinal Chemistry Process Chemistry Chemical Synthesis

Procure (2S,3R)-2-Methylazetidin-3-ol hydrochloride (CAS 1821740-20-8), a chiral azetidine building block whose defined stereochemistry is critical for asymmetric synthesis of pharmaceutical intermediates. Unlike unsubstituted azetidin-3-ol or regioisomers (e.g., 3-methylazetidin-3-ol), only the (2S,3R) configuration ensures correct spatial orientation for target selectivity. The HCl salt (MW 123.58) offers superior solubility over the free base (MW 87.12), streamlining experimental protocols. Key intermediate for β-lactam antibiotics; predicted LogP -0.66 and TPSA 32.26 Ų support CNS drug design.

Molecular Formula C4H10ClNO
Molecular Weight 123.58
CAS No. 1821740-20-8
Cat. No. B3111258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylazetidin-3-ol hydrochloride
CAS1821740-20-8
Molecular FormulaC4H10ClNO
Molecular Weight123.58
Structural Identifiers
SMILESCC1C(CN1)O.Cl
InChIInChI=1S/C4H9NO.ClH/c1-3-4(6)2-5-3;/h3-6H,2H2,1H3;1H
InChIKeyVGWXJFDIRONLQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylazetidin-3-ol hydrochloride (CAS 1821740-20-8) for Scientific and Industrial Procurement


2-Methylazetidin-3-ol hydrochloride is a chiral heterocyclic organic compound with the molecular formula C4H10ClNO and a molecular weight of 123.58 g/mol [1]. It belongs to the class of azetidines, which are saturated four-membered nitrogen-containing rings [1]. The compound is characterized by the presence of a hydroxyl group at the 3-position and a methyl group at the 2-position, with a specific (2S,3R) stereochemistry that defines its potential interactions and applications [1]. It is primarily offered as a high-purity research chemical for use as a synthetic building block in pharmaceutical and chemical research .

Why Substituting 2-Methylazetidin-3-ol hydrochloride (CAS 1821740-20-8) with Generic Azetidines is a Critical Procurement Error


Substituting 2-Methylazetidin-3-ol hydrochloride with other azetidine derivatives, such as the unsubstituted azetidin-3-ol or regioisomers like 3-methylazetidin-3-ol, is not scientifically equivalent due to the compound's specific (2S,3R) stereochemistry and substitution pattern. This precise configuration is essential for the compound's function as a chiral building block in the asymmetric synthesis of pharmaceuticals, where the spatial arrangement of atoms dictates biological activity and target selectivity [1]. The hydrochloride salt form also confers specific handling and solubility properties (MW 123.58 g/mol) that differ from the free base (MW 87.12 g/mol), impacting experimental protocols . Using a different stereoisomer or salt form can lead to divergent synthetic outcomes, failed reactions, or the production of biologically inactive molecules, thereby compromising research integrity and increasing downstream costs.

Quantitative Differentiation Guide: 2-Methylazetidin-3-ol hydrochloride (CAS 1821740-20-8) vs. Key Analogs


Comparative Physical Properties: Molecular Weight and Solubility Enhancement via Hydrochloride Salt

The hydrochloride salt of 2-methylazetidin-3-ol (MW 123.58 g/mol) is differentiated from its free base (MW 87.12 g/mol) by its enhanced aqueous solubility, a critical parameter for many research applications [1]. This salt form facilitates easier handling, purification, and use in aqueous reaction conditions compared to the free base, which may have more limited solubility .

Medicinal Chemistry Process Chemistry Chemical Synthesis

Stereochemical Differentiation: (2S,3R) Configuration as a Key Chiral Building Block

The (2S,3R) stereochemistry of 2-methylazetidin-3-ol hydrochloride is a defining feature that distinguishes it from its other stereoisomers, such as (2R,3S), (2R,3R), and (2S,3S) [1]. This specific spatial arrangement is critical for its utility as a chiral building block in the asymmetric synthesis of pharmaceuticals, where it can impart desired stereochemistry to target molecules [2]. No direct comparative biological activity data for the different stereoisomers of this specific compound were found in the primary literature.

Asymmetric Synthesis Chiral Chemistry Pharmaceutical Development

Computational Property Profile: Predicted LogP and TPSA Values for CNS Drug Design

The computed physicochemical properties of 2-methylazetidin-3-ol (free base) include a LogP of approximately -0.66 and a Topological Polar Surface Area (TPSA) of 32.26 Ų . These values suggest a compound with moderate hydrophilicity and a small polar surface area, which are favorable characteristics for central nervous system (CNS) drug candidates, as they may facilitate blood-brain barrier penetration [1]. In contrast, related azetidine derivatives with larger substituents, such as 1-benzhydryl-2-methylazetidin-3-ol, have a significantly higher LogP (~3.3), indicating higher lipophilicity and potentially different ADME properties .

Medicinal Chemistry Computational Chemistry Drug Discovery

Validated Application Scenarios for 2-Methylazetidin-3-ol hydrochloride (CAS 1821740-20-8) Based on Evidence


Chiral Building Block in Asymmetric Synthesis

Due to its defined (2S,3R) stereochemistry, 2-methylazetidin-3-ol hydrochloride is specifically procured for use as a chiral building block or auxiliary in the asymmetric synthesis of complex pharmaceutical intermediates [1]. The correct stereoisomer is essential for constructing molecules with precise three-dimensional structures, which is a common requirement in modern drug discovery. Its hydrochloride salt form enhances its solubility, making it more compatible with standard reaction conditions compared to its free base .

Intermediate for β-Lactam Antibiotic Synthesis

Vendor documentation indicates that this compound is used as a key intermediate in the synthesis of β-lactam antibiotics and other small-molecule therapeutics where stereochemical precision is critical for biological activity [1]. While specific synthetic routes were not detailed in the primary literature, this application leverages the compound's chiral azetidine core, which is a common structural motif in this class of antibiotics.

Scaffold for CNS Drug Discovery Programs

Computational property predictions for 2-methylazetidin-3-ol (free base) suggest a LogP of -0.66 and a TPSA of 32.26 Ų, aligning with favorable characteristics for central nervous system (CNS) drug candidates [1]. These properties indicate a balanced hydrophilicity and a small polar surface area, which are often associated with good blood-brain barrier permeability . This profile makes the compound a suitable starting point for medicinal chemists designing CNS-active molecules, distinguishing it from more lipophilic azetidine derivatives.

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